molecular formula C17H19N3O4S B2932492 3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid CAS No. 782462-62-8

3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid

Katalognummer: B2932492
CAS-Nummer: 782462-62-8
Molekulargewicht: 361.42
InChI-Schlüssel: HZWUWYUGWFLYHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid (hereafter referred to as the target compound) is a benzoic acid derivative featuring a 4,5-dihydro-1,3-thiazol-5-yl (thiazolidinone) core substituted with a piperidin-1-yl group at the 2-position. The acetamido linker connects the thiazolidinone moiety to the 3-position of the benzoic acid ring.

The compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-346131) in research quantities, indicating its relevance in biochemical studies .

Eigenschaften

IUPAC Name

3-[[2-(4-oxo-2-piperidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-14(18-12-6-4-5-11(9-12)16(23)24)10-13-15(22)19-17(25-13)20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWUWYUGWFLYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid typically involves multi-step organic reactions, starting from readily available precursors. A common approach could include:

  • Thiazol Ring Formation : This step might involve the cyclization of an appropriate diketone with a thiourea derivative under acidic or basic conditions

Biologische Aktivität

3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid, also known by its CAS number 782462-62-8, is a compound that has gained attention due to its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O4SC_{17}H_{19}N_{3}O_{4}S, with a molecular weight of 361.42 g/mol. The structure features a piperidine ring and a thiazole moiety, which are known for their biological significance.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds containing the piperidine and thiazole moieties exhibit varying degrees of antibacterial activity. For instance, compounds similar to 3-{2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound COther strainsWeak to Moderate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown significant inhibition of acetylcholinesterase (AChE) and urease, which are important targets in pharmacology. The reported IC50 values for related compounds in these assays demonstrate promising potential for therapeutic applications.

Table 2: Enzyme Inhibition Data

EnzymeCompound NameIC50 Value (µM)
AcetylcholinesteraseCompound A2.14 ± 0.003
UreaseCompound B0.63 ± 0.001

These results indicate that the synthesized compounds could serve as effective inhibitors for these enzymes, potentially leading to new treatments for conditions like Alzheimer's disease and urinary tract infections.

Case Studies

A recent study synthesized several derivatives based on the thiazole and piperidine structures and evaluated their biological activities. The study found that certain derivatives exhibited not only antibacterial properties but also significant enzyme inhibition capabilities . The findings suggest that modifications in the chemical structure can lead to enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Positional Isomers: 4-Substituted Benzoic Acid Derivatives

The positional isomer 4-{2-[4-oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid () differs only in the substitution position of the benzoic acid group (4- vs. 3-). This minor structural change can significantly alter molecular polarity and binding interactions.

Analogues with Varied Thiazole Substituents

Table 1: Key Analogues and Their Thiazole Substituents
Compound Name (ZINC ID/CAS) Thiazole Substituent Benzoic Acid Substituent Molecular Weight Key Features
Target Compound 2-(piperidin-1-yl) 3-carboxy 369.39 (calc) Piperidine enhances basicity
ZINC C20028245 () 2-carbamimidamido 3-nitro - Nitro group increases reactivity
ZINC C13637710 () 2-carbamimidamido 3-methoxy - Methoxy improves solubility
3-{2-[2-(diethylamino)-4-oxo...} () 2-(diethylamino) 3-carboxy 349.40 Less bulky than piperidine
3-{2-[2-(phenylamino)-4-oxo...} () 2-(phenylamino) 3-carboxy 369.39 Aromatic NH for H-bonding
  • Piperidin-1-yl vs. Carbamimidamido (ZINC C20028245/C13637710): The target compound’s piperidine substituent introduces a bulky, basic group, which may enhance membrane permeability compared to the carbamimidamido (guanidine-like) group in ZINC compounds. The latter’s nitro (ZINC C20028245) or methoxy (ZINC C13637710) substituents on the benzoic acid ring modulate electronic properties and solubility .
  • Diethylamino Substituent (): The smaller diethylamino group (vs.
  • Phenylamino Substituent (): The aromatic NH group enables hydrogen bonding, a feature absent in the target compound’s piperidine group .

Analogues with Modified Acetamido Linkers or Benzoic Acid Groups

  • PTP1B Inhibitors (): Compounds like 3-(1-(5-methoxy-1H-benzimidazol-2-ylthio)acetamido)-4-methyl benzoic acid (IC₅₀ = 8.2 μM) replace the thiazolidinone core with benzimidazole or benzothiazole moieties. The acetamido linker and methyl group on the benzoic acid are critical for PTP1B inhibition, suggesting that similar modifications in the target compound could enhance activity .
  • SARS-CoV-2 PLpro Inhibitors (): ZINC101291108 (IC₅₀ = 0.085 mM) features a hydroxy-methoxyphenyl-thiazolidinone scaffold. Its superior activity highlights the importance of polar substituents for protease inhibition, a design consideration for optimizing the target compound .

Derivatives with Complex Heterocyclic Systems

  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo...} (): This compound incorporates a pyrazole ring, increasing structural complexity. The nitro and chlorophenyl groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s simpler structure .

Physicochemical and Computational Insights

  • Molecular Weight and Lipophilicity: The target compound (MW ~369) is comparable to analogues like (MW 369.39) but heavier than (MW 349.40). The piperidine group likely increases logP relative to diethylamino or carbamimidamido derivatives.
  • Computational Studies: Tools like AutoDock () and Multiwfn () can model interactions. For example, docking studies in revealed that acetamido linkers and benzoic acid substituents govern PTP1B binding—a framework applicable to the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.